molecular formula C15H13N3O2S B2490567 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954579-22-7

6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2490567
CAS No.: 954579-22-7
M. Wt: 299.35
InChI Key: XSATUYCOIJVBQO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by three key structural features:

  • A cyclopropyl group at position 6, which enhances metabolic stability and conformational rigidity.
  • A carboxylic acid moiety at position 4, critical for solubility and biological target engagement.

The compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 3D-ENB57922) but remains of interest due to its unique substituent combination .

Properties

IUPAC Name

6-cyclopropyl-1-(thiophen-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(20)11-5-13(10-1-2-10)17-14-12(11)6-16-18(14)7-9-3-4-21-8-9/h3-6,8,10H,1-2,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSATUYCOIJVBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3CC4=CSC=C4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophen-3-ylmethyl moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functionalization at Position 3 and 7

The pyrazolo[3,4-b]pyridine core permits regioselective modifications:

Position 3 :

  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 (Scheme 39 in ). Electron-rich aryl groups (e.g., thiophene) enhance nucleophilicity at this position, improving yields (e.g., 135g in ).

  • Cross-Coupling : Suzuki-Miyaura coupling installs aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

Position 7 :

  • C–H Activation : Pd-catalyzed direct arylation at position 7 is achieved using aryl iodides and hexafluoroisopropanol (HFIP) as a solvent (Scheme 32 in ).

Functionalization Examples :

PositionReaction TypeReagents/ConditionsYieldSource
3FormylationPOCl₃, DMF, 0°C → RT65–80%
3Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C55–70%
7Direct ArylationArI, Pd(OAc)₂, HFIP, 100°C40–60%

Carboxylic Acid Derivitization

The carboxylic acid at position 4 undergoes standard transformations:

  • Amide Formation : Coupling with amines (e.g., HATU/DIPEA) generates amides (e.g., kinase inhibitor derivatives in ).

  • Reduction : Conversion to alcohol via LiAlH₄ or borane-THF, though steric hindrance may limit efficiency .

Derivitization Examples :

ReactionReagentsApplicationSource
Amide CouplingHATU, DIPEA, R-NH₂Kinase inhibitor synthesis
EsterificationSOCl₂, MeOHProdrug development

Biological Relevance

While direct data on this compound’s activity is limited, structurally similar pyrazolo[3,4-b]pyridines exhibit:

  • Anticancer Activity : Inhibition of CDK2 and BCL6 via hydrogen bonding with the lactam carbonyl and nitrile groups (Scheme 44 in ).

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential therapeutic properties, particularly in relation to metabolic and central nervous system disorders.

Metabolic Syndrome Treatment

Research has indicated that compounds similar to 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition is significant for treating conditions associated with metabolic syndrome, including:

  • Type 2 Diabetes
  • Obesity
  • Hypertension
  • Lipid Disorders

Studies have shown that such compounds can ameliorate insulin resistance and improve lipid profiles, contributing to cardiovascular health .

CNS Disorders

The compound's potential extends to treating central nervous system disorders. It has been evaluated for its effects on cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific pathways involved in neuroinflammation and oxidative stress may provide avenues for therapeutic interventions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those with structural similarities to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. For instance:

  • Compounds were tested against breast cancer cell lines (MCF7) and exhibited promising cell-killing effects.
  • The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Synthesis and Functionalization

The synthesis of this compound involves several steps that allow for functionalization at different positions on the pyrazole ring, enhancing its biological activity. Researchers have developed efficient synthetic routes that yield high purity and bioactivity, making it suitable for further pharmacological studies .

Case Studies and Research Findings

A review of current literature reveals several case studies focusing on the synthesis and biological evaluation of pyrazole derivatives:

StudyFocusFindings
Silva et al. (2020)Anticancer ActivityIdentified significant cytotoxicity against breast cancer cells with specific derivatives .
WIPO Patent (2010)Metabolic DisordersDiscussed the inhibition of 11β-hydroxysteroid dehydrogenase type 1 as a therapeutic target for metabolic syndrome .
MDPI Study (2021)CNS DisordersEvaluated potential neuroprotective effects in models of cognitive impairment .

Mechanism of Action

The mechanism by which 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives are explored extensively in medicinal chemistry. Below is a comparative analysis of structurally related compounds, highlighting substituent-driven differences in properties and applications:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Implications
Target Compound :
6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-Cyclopropyl,
1-(Thiophen-3-ylmethyl),
4-COOH
C₁₆H₁₃N₃O₂S* ~327.36 Thiophene’s sulfur enhances hydrophobic interactions; cyclopropyl improves stability. Potential for anti-inflammatory/anticancer activity (analogous to ).
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-...
(CAS 107658-94-6)
5-Cl, 6-Cyclopropyl,
1-(4-Fluorophenyl),
3-Me, 4-COOH
C₁₇H₁₃ClFN₃O₂ 367.76 Chloro and fluoro groups increase electronegativity. Enhanced target binding affinity; possible cytotoxicity.
6-Cyclopropyl-1-(2-fluorophenyl)-...
(CAS 1011398-69-8)
6-Cyclopropyl,
1-(2-Fluorophenyl),
4-COOH
C₁₆H₁₂FN₃O₂ 297.28 Fluorine at ortho position increases steric hindrance. Altered pharmacokinetics due to reduced solubility.
3-Cyclopropyl-1-methyl-... 3-Cyclopropyl,
1-Me, 4-COOH
C₁₁H₁₁N₃O₂ 233.23 Smaller substituents reduce steric bulk. Improved solubility but lower lipophilicity.
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-...-4-carboxylate 3-Cyclopropyl,
1-(4-Fluorophenyl),
6-Thiophen-2-yl,
4-COOCH₃
C₂₂H₁₇FN₃O₂S 418.45 Ester group enhances membrane permeability. Requires metabolic activation (hydrolysis to acid).

Key Insights from Comparisons :

Substituent Effects on Bioactivity: The thiophen-3-ylmethyl group in the target compound offers distinct advantages over fluorophenyl derivatives (e.g., ). Cyclopropyl groups universally enhance metabolic stability by resisting oxidative degradation, a feature shared across analogs .

Role of the Carboxylic Acid :

  • The 4-carboxylic acid moiety is critical for solubility and hydrogen bonding with biological targets. Derivatives with ester groups (e.g., ) may exhibit better absorption but require conversion to the active acid form .

Halogen vs. Heterocyclic Substituents :

  • Chloro/fluoro-phenyl derivatives () exhibit higher electronegativity, favoring interactions with polar binding pockets. In contrast, thiophene-based analogs (target compound, ) provide greater polarizability and sulfur-mediated interactions .

Synthetic Challenges :

  • Multi-step synthesis is common for pyrazolo[3,4-b]pyridines, often involving cyclopropanation, heterocycle coupling, and carboxylation. High purity (≥95%) is emphasized in industrial and research settings .

Biological Activity

6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 954579-22-7

The structure features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and a thiophen-3-ylmethyl substituent, which may influence its biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer potential. For instance, compounds within this class have been evaluated for their ability to inhibit various kinases associated with cancer proliferation. The structure of this compound suggests it may interact with similar targets.

A study on related compounds reported IC50 values for Src kinase inhibition ranging from 0.47 µM to 6.5 µM, indicating a promising avenue for further investigation into the inhibitory effects of this compound on cancer cell growth .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. A comparative analysis of substituted pyrazoles highlighted that specific modifications in the structure can enhance anti-inflammatory activity. The presence of a thiophene moiety in the compound may contribute to such effects, as thiophene derivatives have shown promise in reducing inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways.
  • Cell Cycle Arrest : Some pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokine signaling pathways.

Synthesis and Evaluation

A recent synthesis of related pyrazolo compounds revealed that structural modifications can significantly impact biological activity. The introduction of bulky groups at specific positions was found to affect potency against various kinases .

Comparative Activity Table

Compound NameIC50 (µM)Target KinaseBiological Activity
Compound A0.47SrcAnticancer
Compound B5.1SrcAnticancer
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined through further research.

Q & A

Q. What are the common synthetic routes for 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with aromatic aldehydes or ketones to form the pyrazolo[3,4-b]pyridine core. For example, equimolar 5-aminopyrazole and substituted aromatic aldehydes react under reflux in ethanol to yield intermediates .
  • Step 2 : Functionalization of the core. Cyclopropane introduction (e.g., via palladium-catalyzed cross-coupling) and thiophen-3-ylmethyl group attachment are critical. A method involving tert-butyloctahydro-pyrrolo[3,4-b]pyridine intermediates with cyclopropane reagents in DMF under catalytic Pd conditions achieves 85% yield .
  • Step 3 : Carboxylic acid formation via hydrolysis of ester intermediates (e.g., methyl esters under basic conditions) .

Q. How is the compound characterized using spectroscopic and computational methods?

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, thiophene protons at δ 6.5–7.2 ppm) .
    • IR : Carboxylic acid C=O stretch observed at ~1700 cm⁻¹ .
  • Computational :
    • SMILES/InChI : Canonical SMILES (e.g., Cc1cc(C)nc(n1)n1nc(c2c1nc(cc2C(=O)O)C1CC1)C) and InChIKey validate structural uniqueness .
    • LogP calculations : Predict hydrophobicity (e.g., calculated LogP ~2.5) for solubility assessments .

Advanced Questions

Q. How can researchers optimize the yield of the target compound during multi-step synthesis?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclopropane introduction efficiency, reducing side reactions .
  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) improve intermediate stability during cyclization .
  • Temperature Control : Lower temperatures (0–5°C) during ester hydrolysis minimize decarboxylation .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradient) isolates high-purity product (>95%) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Assay Variability : Differences in cell lines (e.g., prostate cancer PC3 vs. LNCaP) or kinase isoforms (mTOR vs. p70S6K) may explain conflicting anti-proliferative results. Standardize assays using isoform-specific inhibitors .
  • Structural Analogues : Compare activity of the carboxylic acid derivative with its ester or amide analogues. For example, methyl ester derivatives may show reduced ATP-binding affinity due to steric hindrance .
  • Dose-Response Analysis : EC₅₀ values (e.g., 10 µM vs. 50 µM) should be contextualized with protein binding kinetics (e.g., SPR or ITC data) .

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?

  • Kinase Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to screen selectivity across 400+ kinases. Prioritize targets with <100 nM IC₅₀ .
  • Molecular Docking : Simulate binding to mTOR’s ATP-binding pocket (PDB: 4JSV). Key interactions include hydrogen bonds between the carboxylic acid and Lys2187, and hydrophobic packing of the cyclopropyl group with Val2189 .
  • Western Blotting : Confirm downstream effects (e.g., reduced phospho-p70S6K levels in treated cells vs. controls) .

Data Analysis Tables (Described Textually)

Q. Table 1: Comparative Synthetic Routes

MethodReactantsConditionsYieldReference
Condensation5-Aminopyrazole, aldehydesEtOH, reflux60–75%
Cyclopropane functionalizationtert-Butyl ester, cyclopropane reagentPd catalysis, DMF85%

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsStructural InsightReference
¹H NMR (400 MHz, DMSO-d⁶)δ 1.2 (m, 4H, cyclopropyl), δ 7.1 (s, thiophene)Cyclopropyl and thiophene substituents confirmed
IR (KBr)1700 cm⁻¹ (C=O stretch)Carboxylic acid present

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